2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole
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Overview
Description
2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole typically involves the cyclization of appropriate thiosemicarbazides with phenyl isothiocyanate under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The sulfur atom in the thiadiazole ring plays a crucial role in its biological activity by forming covalent bonds with target proteins and modulating their function .
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfanyl)-5-phenyl-1,3,4-thiadiazole
- 2-(Ethylsulfanyl)-5-methyl-1,3,4-thiadiazole
- 2-(Ethylsulfanyl)-5-(4-methylphenyl)-1,3,4-thiadiazole
Uniqueness
2-(Ethylsulfanyl)-5-phenyl-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylsulfanyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in target proteins, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
113642-47-0 |
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Molecular Formula |
C10H10N2S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
2-ethylsulfanyl-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C10H10N2S2/c1-2-13-10-12-11-9(14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
GEQTWLPCIBHILH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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